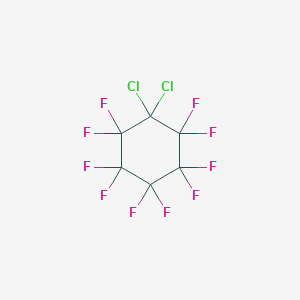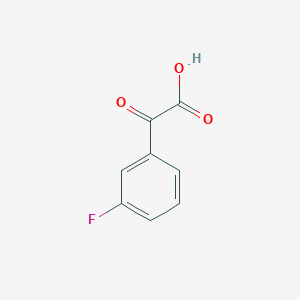
1,1-Dichloroperfluorocyclohexane
Übersicht
Beschreibung
1,1-Dichloroperfluorocyclohexane is a chemical compound with the molecular formula C6Cl2F10. It is a perfluorinated cyclohexane derivative where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloroperfluorocyclohexane can be synthesized through the chlorination of perfluorocyclohexane. The process involves the reaction of perfluorocyclohexane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloroperfluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of perfluorinated cyclohexane derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., hydroxide ions, amines). These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various perfluorinated cyclohexane derivatives with different functional groups, such as hydroxyl, amino, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Dichloroperfluorocyclohexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is used in studies related to the effects of perfluorinated compounds on biological systems, including their bioaccumulation and toxicity.
Medicine: Research is ongoing to explore the potential use of perfluorinated compounds in drug delivery systems and as imaging agents in medical diagnostics.
Industry: This compound is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1,1-Dichloroperfluorocyclohexane involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with biological membranes and proteins, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that perfluorinated compounds can affect cellular signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorocyclohexane: Similar in structure but with fluorine atoms instead of chlorine.
1,2-Dichlorocyclohexane: Differing in the position of chlorine atoms.
Perfluorocyclohexane: Lacks chlorine atoms but is fully fluorinated
Uniqueness
1,1-Dichloroperfluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens results in a compound with high thermal stability, resistance to chemical reactions, and unique reactivity patterns compared to other perfluorinated or chlorinated cyclohexane derivatives .
Eigenschaften
IUPAC Name |
1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXJTRBIHARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)







![4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate](/img/structure/B3043230.png)


